molecular formula C12H20O6 B587032 bis-O-(1-methylethylidene)-beta-D-Fructofuranose CAS No. 158702-89-7

bis-O-(1-methylethylidene)-beta-D-Fructofuranose

Cat. No.: B587032
CAS No.: 158702-89-7
M. Wt: 260.286
InChI Key: GQXSDDHYUVYJCQ-PDBLZVRPSA-N
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Description

bis-O-(1-methylethylidene)-beta-D-Fructofuranose: is a chemical compound known for its significant applications in various fields, including medicine and chemistry. It is a derivative of fructose, a simple sugar, and is often used in the synthesis of more complex molecules. This compound is particularly notable for its role in the development of anticonvulsant drugs, such as topiramate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis-O-(1-methylethylidene)-beta-D-Fructofuranose typically involves the protection of the hydroxyl groups of fructose. One common method includes the reaction of fructose with acetone in the presence of an acid catalyst, such as perchloric acid. The reaction is carried out at low temperatures to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: bis-O-(1-methylethylidene)-beta-D-Fructofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into more complex molecules.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .

Scientific Research Applications

bis-O-(1-methylethylidene)-beta-D-Fructofuranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis-O-(1-methylethylidene)-beta-D-Fructofuranose, particularly in its role as a precursor to topiramate, involves the inhibition of certain enzymes and receptors in the brain. Topiramate, derived from this compound, works by blocking sodium channels and enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity. This dual action helps in controlling seizures and preventing migraines .

Comparison with Similar Compounds

Uniqueness: bis-O-(1-methylethylidene)-beta-D-Fructofuranose is unique due to its specific structural features that allow it to serve as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the development of complex molecules with significant biological activities .

Properties

IUPAC Name

[(1R,2S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-10(2)14-5-7-8(16-10)9-12(6-13,15-7)18-11(3,4)17-9/h7-9,13H,5-6H2,1-4H3/t7-,8-,9+,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXSDDHYUVYJCQ-PDBLZVRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H]2[C@@H](O1)[C@H]3C(O2)(OC(O3)(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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